![molecular formula C17H22N2O2S B4926716 (3S*,4S*)-1-(1-benzothien-2-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4926716.png)
(3S*,4S*)-1-(1-benzothien-2-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4S*)-1-(1-benzothien-2-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol, commonly known as BZP, is a psychoactive compound that acts as a stimulant. It was first synthesized in the 1970s and has been used recreationally since the early 2000s. Despite its popularity, BZP has been classified as a controlled substance in many countries due to its potential for abuse and adverse effects.
Mechanism of Action
BZP acts as a stimulant by binding to and activating the trace amine-associated receptor 1 (TAAR1) in the brain. This leads to the release of dopamine, norepinephrine, and serotonin, which produce feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
BZP has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause sweating, tremors, and muscle spasms. It also suppresses appetite and can lead to weight loss.
Advantages and Limitations for Lab Experiments
BZP has several advantages as a research tool. It is relatively easy to synthesize and is readily available. It also produces a consistent and predictable response in animal models, making it useful for studying the effects of stimulants on behavior and cognition.
However, BZP also has several limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it challenging to study the effects of BZP on humans.
Future Directions
There are several areas of future research that could be explored with BZP. One area is the development of new drugs that target the TAAR1 receptor. This could lead to the development of more effective treatments for conditions such as depression and addiction.
Another area of research is the study of the long-term effects of BZP on the brain and body. This could help to better understand the risks associated with recreational use of the drug.
Conclusion
BZP is a psychoactive compound that acts as a stimulant by binding to the TAAR1 receptor in the brain. It has been used in scientific research to study the effects of stimulants on behavior and cognition. Although it has several advantages as a research tool, it also has several limitations. Future research could explore the development of new drugs that target the TAAR1 receptor and the long-term effects of BZP on the brain and body.
Synthesis Methods
BZP can be synthesized using various methods, including the reduction of benzyl chloride with sodium borohydride and the reaction of 2-aminothiophenol with 4-morpholinobutyraldehyde. However, the most commonly used method involves the reaction of benzothiophene with pyrrolidine and morpholine in the presence of a Lewis acid catalyst.
Scientific Research Applications
BZP has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood, motivation, and reward. BZP has also been used to study the effects of stimulants on cognitive function and memory.
properties
IUPAC Name |
(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-16-12-18(11-15(16)19-5-7-21-8-6-19)10-14-9-13-3-1-2-4-17(13)22-14/h1-4,9,15-16,20H,5-8,10-12H2/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKZTFJXAADOIP-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.